3-Bromo-2-(trifluoromethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(trifluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYCOFLBUSTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-00-1 | |
| Record name | 3-Bromo-2-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Bromo 2 Trifluoromethoxy Pyridine and Analogues
Precursor-Based Synthesis of the 2-(trifluoromethoxy)pyridine (B3186589) Core
The initial and crucial step in synthesizing the target molecule is the formation of the 2-(trifluoromethoxy)pyridine scaffold. This is primarily achieved through two main strategies: direct trifluoromethoxylation of pyridinols and halogen exchange techniques.
Direct Trifluoromethoxylation Strategies for Pyridinols
The direct conversion of pyridinols (hydroxypyridines) to their trifluoromethoxy analogues presents a significant challenge in synthetic chemistry. rsc.org Unlike the more straightforward methoxylation, the direct trifluoromethoxylation of pyridinols is hampered by the electronic properties of the trifluoromethoxy group and the thermal instability of potential intermediates. rsc.org
However, recent advancements have led to novel methods for the direct synthesis of pyridyl trifluoromethyl ethers from unprotected hydroxypyridines. rsc.org One such strategy involves the trifluoromethoxylation of various substituted pyrimidines, which can be adapted for pyridine (B92270) derivatives. researchgate.net For instance, the trifluoromethoxylation of N-aryl-N-hydroxylamine derivatives, followed by a thermally induced migration of the OCF3 group, has shown promise. rsc.org Despite these developments, challenges remain, such as the need for excess reagents and oxidants, and the limited substrate scope. rsc.org
A notable example is the synthesis of 2-(trifluoromethoxy)pyridine from 2-hydroxypyridine (B17775) derivatives like 2-hydroxy-5-(trifluoromethyl)pyridine. sigmaaldrich.com These heterocyclic building blocks are valuable in various applications, including drug design and catalysis. sigmaaldrich.com
Chlorine/Fluorine Exchange Techniques for 2-(trichloromethyl)pyridines
A more established and widely used method for creating the trifluoromethoxy group on a pyridine ring involves a two-step process starting from 2-(trichloromethyl)pyridines. nih.govjst.go.jp This technique, often referred to as the Swarts reaction, first involves the chlorination of a picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by a halogen exchange reaction. nih.gov
The fluorination of the trichloromethyl group is typically achieved using reagents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF) under various conditions. nih.govgoogle.com For example, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be converted to 2-chloro-5-(trifluoromethyl)pyridine (B1661970) by reacting it with anhydrous HF in the presence of a metal halide catalyst like FeCl3 or FeF3 at elevated temperatures and pressures. google.com This method has been successfully applied to produce a range of (trifluoromethyl)pyridine compounds. google.com
The process can be carried out in either the liquid or vapor phase. nih.govjst.go.jp Vapor-phase fluorination, often performed at high temperatures over a catalyst, can be advantageous for certain substrates. nih.govjst.go.jp Furthermore, a halogen exchange (Halex) reaction can be employed to replace a chlorine atom at the 2-position with fluorine, using reagents like cesium fluoride (CsF) in polar aprotic solvents. This is particularly useful for synthesizing 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) from 2-chloro-6-(trichloromethyl)pyridine. google.com
| Starting Material | Reagent(s) | Product | Phase | Ref. |
| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl3/FeF3 | 2-Chloro-5-(trifluoromethyl)pyridine | Liquid | google.com |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl3/FeF3 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Liquid | google.comgoogle.com |
| 3-Picoline | Cl2, HF | 2-Chloro-5-(trifluoromethyl)pyridine | Vapor | nih.govjst.go.jp |
| 2-Chloro-6-(trichloromethyl)pyridine | Fluorinating agent | 2-Fluoro-6-(trifluoromethyl)pyridine | Not specified | google.com |
Regioselective Bromination of 2-(trifluoromethoxy)pyridines
Once the 2-(trifluoromethoxy)pyridine core is synthesized, the next step is the regioselective introduction of a bromine atom. The position of bromination is influenced by the electronic effects of the trifluoromethoxy group and any other substituents on the pyridine ring.
Electrophilic Aromatic Bromination Approaches
Electrophilic aromatic substitution is a common method for brominating pyridine rings. However, pyridine itself is relatively unreactive towards electrophiles. chegg.com The presence of the electron-withdrawing trifluoromethoxy group further deactivates the ring, making harsh reaction conditions necessary.
Despite these challenges, direct bromination of 2-(trifluoromethoxy)pyridine can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid or strong acid. pipzine-chem.com For instance, the bromination of 2-(trifluoromethyl)pyridine (B1195222) derivatives often directs the bromine to the 4-position due to the directing effect of the trifluoromethyl group. In the case of 2-(trifluoromethoxy)pyridine, the substitution pattern can be influenced by the reaction conditions. The use of reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in trifluoroacetic acid (TFA) has been shown to be effective for the bromination of related methoxypyridines.
Directed Ortho-Metalation (DoM) Strategies for Bromination
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to electrophilic aromatic substitution. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as Br2 or 1,2-dibromoethane, to introduce the bromine atom with high precision. wikipedia.org
For 2-(trifluoromethoxy)pyridine, the trifluoromethoxy group itself can act as a moderate directing group. organic-chemistry.org However, the efficiency of DoM can be enhanced by the presence of stronger DMGs. While direct application of DoM for the bromination of 2-(trifluoromethoxy)pyridine is not extensively documented in the provided context, the principles of DoM on pyridine rings are well-established. harvard.edu For example, with appropriate directing groups, lithiation of the pyridine ring can be achieved efficiently, overcoming the issue of nucleophilic addition of the organometallic reagent to the ring. harvard.edu
Integrated Multi-Step Synthesis Pathways for 3-Bromo-2-(trifluoromethoxy)pyridine
The synthesis of this compound is typically achieved through a multi-step sequence that integrates the formation of the 2-(trifluoromethoxy)pyridine core with a subsequent regioselective bromination step.
A common pathway would involve:
Formation of 2-(Trichloromethyl)pyridine: Starting from a suitable picoline derivative, chlorination of the methyl group yields the corresponding trichloromethylpyridine. nih.govjst.go.jp
Fluorination: Halogen exchange using HF or other fluorinating agents converts the trichloromethyl group to a trifluoromethyl group. google.com If starting with a 2-chloropyridine (B119429) derivative, this step yields a 2-chloro-(trifluoromethyl)pyridine.
Formation of the Trifluoromethoxy Group: In some routes, the trifluoromethoxy group is formed directly from a pyridinol. rsc.org
Regioselective Bromination: The final step involves the introduction of a bromine atom at the 3-position. This can be achieved through electrophilic bromination, where the directing effects of the trifluoromethoxy group and any other substituents guide the incoming electrophile. pipzine-chem.com Alternatively, a DoM strategy could be employed for more precise control of regioselectivity. wikipedia.orgharvard.edu
Catalytic Protocols for the Introduction of Functional Groups on Pyridine Rings
Catalytic C-H functionalization and cross-coupling reactions have become indispensable tools for modifying pyridine scaffolds. Transition metals like palladium and copper are at the forefront of these methodologies, enabling the direct and selective introduction of a wide array of functional groups that would be difficult to install using classical methods. These protocols offer high efficiency and functional group tolerance, making them suitable for the late-stage modification of complex molecules.
Palladium catalysis is a powerful strategy for forming C-C bonds, and recent advancements have extended its utility to the challenging formation of aryl-CF₃ bonds. researchgate.net The direct trifluoromethylation of (hetero)aryl halides, including chlorides and bromides, can be achieved under relatively mild conditions, a significant improvement over traditional methods that often require harsh conditions. nih.gov
The mechanism for these transformations can proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov In this pathway, a Pd(II) complex undergoes oxidation by an electrophilic fluorinating reagent to a Pd(IV) intermediate, which can then undergo reductive elimination to form the Ar-CF₃ bond. nih.govacs.org For instance, the palladium(IV) intermediate (tBu-bpy)PdIV(CF₃)(F)(OTf)(C₆H₄F) has been isolated and shown to undergo high-yielding Ar-CF₃ coupling upon heating. nih.govacs.org This mechanistic framework provides a basis for developing diverse new trifluoromethylation reactions. nih.gov
Another approach involves the palladium-catalyzed C-H functionalization of (hetero)arenes. nih.gov This method uses trifluoromethyl bromide (CF₃Br) as the trifluoromethyl source and allows for the selective synthesis of trifluoromethyl-substituted heteroarenes under mild conditions, showcasing its applicability to biologically important molecules. nih.gov Ligands play a crucial role in these reactions; for example, bulky biaryl monophosphine ligands like BrettPhos have been successfully employed in the trifluoromethylation of aryl chlorides, demonstrating high functional group tolerance with substrates like indoles, quinolines, and benzofurans. nih.gov
Table 1: Examples of Palladium-Catalyzed Trifluoromethylation of Aryl Halides
| Substrate | Catalyst System | CF₃ Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides | [(allyl)PdCl]₂ / BrettPhos | TESCF₃ / KF | Dioxane, 120 °C | up to 80% | nih.gov |
| (Hetero)arenes | Pd(OAc)₂ / Ligand | CF₃Br | Mild Conditions | Good | nih.gov |
| Arylboronic acids | Pd catalyst | ICH₂CF₃ / CO | 1 atm CO | Good | rsc.org |
| 4-Fluorophenyl-Pd(II) Complex | N-fluoro-2,4,6-trimethylpyridinium triflate (oxidant) | Internal CF₃ ligand | Nitrobenzene-d₅, 80 °C, 3 h | 77% | nih.govacs.org |
Copper-catalyzed methods represent a highly effective and economical alternative for introducing trifluoromethyl groups into aromatic systems. nih.gov These reactions can proceed through various mechanisms, including radical processes, and utilize a range of trifluoromethylating agents. nih.govbeilstein-journals.org
One common approach is the cross-coupling of aryl halides (iodides and bromides) with a trifluoromethyl source. nih.gov Reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃ or Ruppert's reagent), in combination with a copper(I) salt and a suitable ligand like 1,10-phenanthroline, can effectively trifluoromethylate electron-neutral and electron-rich aryl iodides. nih.gov The reaction mechanism is believed to involve the formation of a [(phen)CuCF₃] complex, which then reacts with the aryl halide. nih.gov Other trifluoromethyl sources, including sodium triflinate (CF₃SO₂Na, Langlois' reagent) and electrophilic reagents like Umemoto's and Togni's reagents, have also been successfully employed in copper-mediated Sandmeyer-type reactions to convert arylamines into trifluoromethylated arenes via radical intermediates. nih.govbeilstein-journals.org
Recent innovations include dual catalytic systems that combine copper catalysis with photoredox catalysis. acs.orgprinceton.edu This strategy enables the trifluoromethylation of alkyl bromides, including heteroaryl-substituted ones like (bromomethyl)pyridines, under mild conditions. acs.orgprinceton.edu The proposed mechanism involves the generation of a carbon-centered radical which is then trapped by a copper salt, facilitating the C-CF₃ bond formation. princeton.edu This approach has expanded the scope of copper catalysis to aliphatic bromides, which were previously challenging substrates. acs.org Computational studies suggest that for aryl halides, the oxidative addition step is often rate-limiting, and the reactivity decreases significantly from aryl iodides to bromides and chlorides. acs.org
Table 2: Examples of Copper-Catalyzed Trifluoromethylation
| Substrate Type | Catalyst/Reagent | CF₃ Source | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Iodides & Bromides | [(phen)CuOtBu] (in situ) | TMSCF₃ | Broad scope, including electron-rich substrates. | 83-99% | nih.gov |
| Aryl Iodides | CuI | CF₃CO₂K | Efficient and scalable technique. | Good | beilstein-journals.org |
| Arylamines (Sandmeyer-type) | Cu-mediated | Umemoto's reagent | Involves aryl radical and CuCF₃ intermediates. | Modest to Good | nih.govbeilstein-journals.org |
| (Bromomethyl)pyridines | CuCl₂ / Photocatalyst | Trifluoromethyl-sulfonium salt | Dual catalytic system, mild conditions. | 59-72% | acs.orgprinceton.edu |
Sustainable and Scalable Synthetic Approaches
The development of sustainable and scalable synthetic methods is a critical goal in modern chemistry, driven by the need to reduce environmental impact and improve economic viability. Key strategies include the use of visible-light photocatalysis, reactions in green solvents, and the reduction of catalyst loading.
Visible-light photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild and environmentally benign conditions. researchgate.netnih.gov These methods can enable site-selective C-H functionalization without the need for harsh reagents or high temperatures. nih.gov Metal-free photoredox systems, for instance, can facilitate the construction and functionalization of the pyridine ring, offering a green route to complex polysubstituted pyridines. nih.gov Photocatalytic approaches are often noted for their high functional-group tolerance and can be applied to the late-stage modification of complex molecules. nih.gov
The use of sustainable solvents, particularly water, is another key aspect of green chemistry. rsc.org Micellar catalysis, where reactions are run in water using surfactants to form nanomicelles, provides a medium for organic transformations. youtube.com This technique allows for palladium-catalyzed cross-coupling reactions to be performed with catalyst loadings at the parts-per-million (ppm) level, drastically reducing the amount of precious metal required and enhancing the scalability and sustainability of the process. youtube.com
For industrial-scale synthesis, scalability is paramount. Traditional methods for producing trifluoromethylpyridines (TFMPs) often involve vapor-phase reactions, such as the fluorination of trichloromethylpyridines at high temperatures. nih.govresearchgate.net While effective for large-scale production, these methods require significant energy input. Modern approaches focus on improving efficiency and reducing waste. For example, optimizing reaction conditions, such as through the slow addition of reagents in copper-catalyzed trifluoromethylations, can improve yields and scalability by matching the rate of reagent generation to its consumption. beilstein-journals.org The development of robust catalysts that operate at low loadings and the use of continuous flow processes are also key to making the synthesis of compounds like this compound and its analogues more sustainable and scalable.
Table 3: Sustainable and Scalable Synthetic Strategies
| Strategy | Methodology | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Photocatalysis | Visible-light-induced C4-selective functionalization of N-amidopyridinium salts with cyclopropanols. | Mild conditions, high site-selectivity, broad functional-group tolerance. | Synthesis of β-pyridylated ketones, aldehydes, and esters. | nih.gov |
| Green Solvents | Palladium-catalyzed cross-coupling in water using micellar catalysis. | Reduces use of organic solvents, allows for ppm-level catalyst loading. | General cross-coupling reactions (e.g., aminations). | youtube.com |
| Metal-Free Catalysis | Visible-light photoredox construction and direct C-H functionalization of pyridines. | Avoids use of metals, environmentally benign, oxidant-free. | Synthesis of polysubstituted picolinaldehydes. | nih.gov |
| Industrial Scalability | Vapor-phase fluorination of chloromethylpyridines. | Suitable for large-scale production of TFMPs. | Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine. | nih.govresearchgate.net |
Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 Trifluoromethoxy Pyridine
Cross-Coupling Reactions at the Bromine-Substituted C3 Position
The carbon-bromine bond at the C3 position of 3-bromo-2-(trifluoromethoxy)pyridine is the primary site for the construction of more complex molecular architectures. This is readily achieved through various palladium- and nickel-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. Research has demonstrated the successful coupling of this compound with organoboronic esters.
For instance, the reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine has been reported. This transformation is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like aqueous sodium carbonate. The reaction proceeds in a suitable solvent system, such as a mixture of toluene (B28343) and ethanol, under heating to afford the coupled product, 3-(morpholin-4-yl)-2-(trifluoromethoxy)pyridine, in good yield.
Table 1: Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/Ethanol | 3-(Morpholin-4-yl)-2-(trifluoromethoxy)pyridine | 78% |
The Negishi coupling provides an alternative strategy for C-C bond formation, utilizing organozinc reagents. These reactions are often noted for their high functional group tolerance. The reactivity of this compound in Negishi couplings has been documented in patent literature, where it is coupled with functionalized organozinc reagents to create complex intermediates for pharmaceutically active compounds.
An exemplary reaction involves the coupling of this compound with (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-iodopropylcarbamate following its conversion to an organozinc species. The organozinc reagent is generated in situ and then coupled using a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like SPhos, in a solvent such as DMA at elevated temperatures. This yields the desired C3-alkylated pyridine (B92270) derivative.
Table 2: Negishi Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
|---|---|---|---|---|
| This compound | Organozinc derivative of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-iodopropylcarbamate | Pd(OAc)₂ / SPhos | DMA | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(2-(trifluoromethoxy)pyridin-3-yl)propylcarbamate |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted pyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net
This compound has been shown to be a viable substrate for Sonogashira couplings. In a documented procedure, it was reacted with ethynyltrimethylsilane. The reaction was performed using bis(triphenylphosphine)palladium(II) dichloride as the catalyst, copper(I) iodide as the co-catalyst, and triethylamine (B128534) as the base and solvent. Heating the mixture yields the trimethylsilyl-protected alkynylpyridine, which can be subsequently deprotected to give 3-ethynyl-2-(trifluoromethoxy)pyridine.
Table 3: Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base/Solvent | Product |
|---|---|---|---|---|---|
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 3-((Trimethylsilyl)ethynyl)-2-(trifluoromethoxy)pyridine |
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, allowing for the arylation of amines. organic-chemistry.org This palladium-catalyzed reaction has been successfully applied to this compound to introduce various amine functionalities at the C3 position.
In a representative example, this compound was coupled with 4,4-difluoropiperidine. The reaction was achieved using a catalyst system composed of palladium(II) acetate and a specialized phosphine ligand, RuPhos. A strong base, such as sodium tert-butoxide, is required to facilitate the catalytic cycle, and the reaction is typically run in an anhydrous aprotic solvent like toluene at elevated temperatures. This method provides the N-arylated product in high yield.
Table 4: Buchwald-Hartwig Amination of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | 4,4-Difluoropiperidine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 3-(4,4-Difluoropiperidin-1-yl)-2-(trifluoromethoxy)pyridine | 90% |
While specific examples of nickel-catalyzed difluoromethylation at the C3 position of this compound are not prevalent in the literature, the reactivity of the C-Br bond in other nickel-catalyzed transformations has been established. Nickel catalysis offers a cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions.
A notable example is the nickel-catalyzed cyanation of this compound. This reaction involves treating the substrate with zinc cyanide in the presence of a nickel(II) catalyst, such as NiCl₂(dppf). The transformation is carried out in a polar aprotic solvent like dimethylformamide (DMF) under heating, leading to the formation of 2-(trifluoromethoxy)pyridine-3-carbonitrile. This demonstrates the utility of nickel catalysts in functionalizing the C3 position, replacing the bromine atom with a cyano group.
Table 5: Nickel-Catalyzed Cyanation of this compound
| Reactant 1 | Reagent | Catalyst | Solvent | Product |
|---|---|---|---|---|
| This compound | Zn(CN)₂ | NiCl₂(dppf) | DMF | 2-(Trifluoromethoxy)pyridine-3-carbonitrile |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when they are rendered electron-deficient by electron-withdrawing substituents. researchgate.net The -OCF₃ group at the C2 position significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. While SNAr reactions on pyridines typically favor the C2 and C4 positions, substitution at the C3 position can occur, especially when a good leaving group like bromine is present.
The reaction of this compound with a strong nucleophile such as sodium methoxide (B1231860) serves as a clear example of an SNAr reaction at the C3 position. In this process, the methoxide ion attacks the electron-deficient ring, leading to the displacement of the bromide ion. The reaction is typically conducted in methanol (B129727) at elevated temperatures, yielding 3-methoxy-2-(trifluoromethoxy)pyridine. This transformation highlights that, despite the less favorable position for SNAr, the strong activation provided by the -OCF₃ group enables the substitution to proceed.
Table 6: S~N~Ar Reaction of this compound
| Reactant 1 | Nucleophile | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 100 °C | 3-Methoxy-2-(trifluoromethoxy)pyridine |
Mechanistic Investigations of SNAr Pathways
Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halopyridines, particularly when activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a high-energy, anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.
For pyridine derivatives, nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions. stackexchange.comquora.comyoutube.com This preference is due to the ability of the electronegative ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comechemi.com When the attack occurs at these positions, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, a more favorable state than having it located solely on carbon atoms, which occurs during attack at the C3 (meta) position. quora.comechemi.com
In the case of this compound, the bromine atom is at the 3-position, while a strongly activating trifluoromethoxy group is at the C2 position. Nucleophilic attack is expected to occur at the C2 position, leading to the displacement of a trifluoromethoxide anion, or at the C3 position, displacing the bromide. However, given that bromide is a better leaving group than trifluoromethoxide and the C2 position is highly activated, SNAr reactions with nucleophiles would preferentially lead to substitution at other activated positions if a suitable leaving group were present there. The substitution of the 3-bromo group is less favorable via a standard SNAr mechanism due to the C3 position's electronic properties but can be influenced by the powerful activating group at C2. youtube.com
Influence of the Trifluoromethoxy Group on SNAr Reactivity
The trifluoromethoxy (-OCF3) group is a potent activating group for SNAr reactions due to its strong electron-withdrawing nature. nih.gov While the oxygen atom's lone pairs can be pi-donating, this effect is significantly diminished because the lone-pair electrons are drawn towards the highly electronegative fluorine atoms and are weakly conjugated with the aromatic ring. nih.govreddit.com The dominant effect is a powerful sigma-withdrawing inductive effect (-I), which strongly deactivates the aromatic ring toward electrophilic substitution and, conversely, activates it toward nucleophilic attack. reddit.comchemistrysteps.com
The presence of electron-withdrawing substituents at the ortho and para positions relative to the leaving group stabilizes the anionic Meisenheimer intermediate, thereby accelerating the rate of SNAr reactions. wikipedia.orgnih.gov The -OCF3 group at the C2 position of this compound exerts a powerful stabilizing influence on the intermediate formed upon nucleophilic attack, although steric hindrance from the group could potentially retard the reaction rate with bulky nucleophiles. researchgate.net The electron-withdrawing capacity of the -OCF3 group is considered superior to that of the trifluoromethyl (-CF3) and methoxy (B1213986) (-OCH3) groups in its ability to acidify ortho protons, highlighting its powerful electronic influence. researchgate.net This activation makes the pyridine ring significantly more electrophilic and susceptible to nucleophilic substitution.
| Substituent (X) | Electronic Effect | Influence on SNAr Rate | Reference |
|---|---|---|---|
| -NO2 | Strongly electron-withdrawing | Strong activation | nih.gov |
| -SO2CF3 | Strongly electron-withdrawing | Strong activation | nih.gov |
| -CN | Strongly electron-withdrawing | Strong activation | nih.gov |
| -CF3 | Strongly electron-withdrawing | Strong activation | chemistrysteps.comnih.gov |
| -OCF3 | Strongly electron-withdrawing (-I > +M) | Strong activation | nih.govreddit.com |
| -Halogen (F, Cl, Br) | Electron-withdrawing (Inductive) | Moderate activation | nih.gov |
| -OCH3 | Electron-donating (Mesomeric) | Deactivation (unless ortho/para to another activator) | researchgate.net |
Reactions Involving the Trifluoromethoxy Group: Stability and Controlled Transformations
The trifluoromethoxy group is renowned for its exceptional chemical and thermal stability. mdpi.com This robustness is attributed to the strength of the carbon-fluorine bonds. mdpi.com Consequently, the -OCF3 group is generally inert under a wide range of reaction conditions, including those involving strong acids and bases, making it a reliable substituent in multistep syntheses. rsc.org
While the trifluoromethyl (-CF3) group can undergo selective C-F bond transformations under specific, mild conditions, such as those involving silyl-assisted activation, transformations of the trifluoromethoxy group are significantly more challenging and less common. tcichemicals.com The synthesis of aryl trifluoromethyl ethers often requires harsh conditions or specialized reagents, which underscores the group's inherent stability and the difficulty of cleaving the C-O or C-F bonds. nih.govnih.gov Its high stability towards metabolism is a key reason for its increasing use in pharmaceuticals and agrochemicals. harvard.edu Therefore, in the context of this compound, the -OCF3 group primarily acts as a stable, strongly electron-withdrawing spectator group, influencing the reactivity of other sites on the molecule without participating in reactions itself.
Metalation Reactions and Subsequent Electrophilic Quenching
The electronic properties of this compound allow for two primary metalation strategies: halogen-metal exchange and directed ortho-metalation (DoM).
Halogen-Metal Exchange : The bromine atom at the C3 position can be exchanged for a metal, typically lithium, by treatment with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures (-78 °C). This reaction is generally very fast and efficient, generating a 2-(trifluoromethoxy)pyridin-3-yl lithium intermediate. This organometallic species can then be quenched with a variety of electrophiles to install a new functional group at the C3 position.
Directed Ortho-Metalation (DoM) : The trifluoromethoxy group can function as a directed metalation group (DMG), guiding deprotonation to an adjacent position. wikipedia.orgorganic-chemistry.org The -OCF3 group is a powerful DMG, capable of acidifying the C4 proton (ortho to the -OCF3 group). researchgate.net To avoid competitive nucleophilic addition of the organolithium reagent to the pyridine ring, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are typically employed. clockss.org This approach would generate a 3-bromo-2-(trifluoromethoxy)pyridin-4-yl lithium species, which can then be trapped by an electrophile to introduce a substituent at the C4 position.
| Metalation Method | Position | Base/Reagent | Electrophile (E+) | Product Functional Group (-E) | Reference |
|---|---|---|---|---|---|
| Halogen-Metal Exchange | C3 | n-BuLi, -78 °C | CO2 | -COOH | clockss.org |
| Halogen-Metal Exchange | C3 | n-BuLi, -78 °C | DMF | -CHO | clockss.org |
| Halogen-Metal Exchange | C3 | n-BuLi, -78 °C | I2 | -I | clockss.org |
| Halogen-Metal Exchange | C3 | n-BuLi, -78 °C | Me3SiCl | -SiMe3 | clockss.org |
| Directed Ortho-Metalation | C4 | LDA, -78 °C | D2O | -D | clockss.org |
| Directed Ortho-Metalation | C4 | LTMP, -78 °C | (MeS)2 | -SMe | clockss.org |
Pyridyl Nitrogen Reactivity and N-Functionalization Strategies
The lone pair of electrons on the pyridyl nitrogen atom allows for reactions typical of a tertiary amine, including N-oxidation and N-alkylation to form pyridinium (B92312) salts.
N-Oxidation : The nitrogen atom can be oxidized to form a pyridine N-oxide using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netscripps.edu The resulting N-oxide has significantly altered electronic properties. The N-O bond introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can be delocalized throughout the ring. thieme-connect.de This modification increases the electron deficiency of the ring, further activating it towards nucleophilic attack. Electron-withdrawing substituents, such as the trifluoromethoxy group, are known to stabilize the N-oxide functionality. thieme-connect.deacs.org
N-Alkylation : Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), converts the pyridine into a quaternary pyridinium salt. mdpi.comnih.govresearchgate.net This transformation places a formal positive charge on the nitrogen atom, making the pyridinium ring exceptionally electron-poor and highly activated for nucleophilic substitution reactions. nih.govresearchgate.net The formation of pyridinium salts is a common strategy to dramatically increase the reactivity of pyridine derivatives toward nucleophiles. researchgate.netsci-hub.se
| Transformation | Reagent | Product Type | Effect on Reactivity | Reference |
|---|---|---|---|---|
| N-Oxidation | m-CPBA or H2O2 | Pyridine N-Oxide | Activates ring to nucleophilic and electrophilic attack | researchgate.netscripps.edu |
| N-Alkylation | Alkyl Halide (e.g., CH3I) | Pyridinium Salt | Strongly activates ring to nucleophilic attack | mdpi.comnih.gov |
Derivatization Strategies and Analogue Design of 3 Bromo 2 Trifluoromethoxy Pyridine
Construction of Diverse Heterocyclic Frameworks from the Pyridine (B92270) Core
The strategic placement of the bromo and trifluoromethoxy groups on the pyridine ring enables its use as a precursor for the synthesis of fused heterocyclic systems. These reactions typically involve an initial functionalization of the bromine atom, followed by an intramolecular cyclization reaction to construct a new ring fused to the pyridine core.
Prominent examples in the literature involve the synthesis of thieno[2,3-b]pyridines, which are known for their biological activities. researchgate.netresearchgate.net A common strategy begins with the conversion of a 3-bromopyridine (B30812) into a 3-cyanopyridine-2(1H)-thione. This intermediate can then undergo intramolecular cyclization, often through Thorpe-Ziegler type reactions, to yield the fused thieno[2,3-b]pyridine (B153569) system. researchgate.net For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with reagents like chloroacetonitrile (B46850) or α-halo ketones serves as a reliable method to construct the thiophene (B33073) ring. researchgate.netresearchgate.netnih.gov This established methodology suggests a viable pathway from 3-bromo-2-(trifluoromethoxy)pyridine to novel fused heterocycles.
Another important class of fused systems are the furopyridines. The synthesis of furo[3,2-c]pyridines, for example, has been achieved from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) in a catalyst-free reaction. researchgate.net This highlights a potential strategy where the bromine on this compound could be converted to an alkynyl group via Sonogashira coupling, followed by further elaboration and cyclization to furnish a furopyridine core. The construction of such bicyclic systems is crucial for exploring new chemical space in drug discovery.
Synthesis of Multi-functionalized Pyridine Derivatives for Targeted Applications
The bromine atom at the C3 position of this compound is a key functional group that allows for extensive derivatization through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of multi-functionalized pyridine derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the bromopyridine with various organoboron reagents (boronic acids or esters). libretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. It has been successfully applied to various bromopyridines, including those with electron-withdrawing substituents, to produce substituted azabiaryls. nih.govresearchgate.netbeilstein-journals.org Applying this to this compound would allow for the introduction of diverse aryl and heteroaryl substituents at the 3-position.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orglibretexts.orgorganic-chemistry.org This method has been used to synthesize complex molecules, including imidazopyridine derivatives and other pharmacologically relevant structures. wikipedia.org The resulting alkynylpyridines are versatile intermediates for further transformations, such as cyclization reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the bromopyridine with a wide variety of primary and secondary amines. chemspider.comnih.gov This method is highly effective for synthesizing aminopyridines, which are prevalent in many pharmaceutical compounds. nih.gov The reaction can be performed with various amines, including cyclic and acyclic ones, providing access to a broad scope of N-substituted pyridine derivatives. nih.govresearchgate.net
Directed Ortho-Metalation (DoM): Beyond functionalizing the bromo-position, other sites on the pyridine ring can be accessed. The 2-trifluoromethoxy group, being an alkoxy-type substituent, can act as a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org In a DoM reaction, a strong base like n-butyllithium or lithium diisopropylamide (LDA) can selectively deprotonate the position ortho to the DMG. wikipedia.org For a 2-substituted pyridine, this would typically direct functionalization to the C3 position. However, given the existing bromine at C3, an alternative possibility is the metalation at the C4 position, which is ortho to the pyridine nitrogen, another powerful directing element, especially when complexing agents like TMEDA are used. harvard.eduuwindsor.ca Subsequent quenching of the resulting lithiated intermediate with an electrophile introduces a new substituent at that specific position, a powerful strategy for creating polysubstituted pyridines that are otherwise difficult to access. nih.gov
Strategic Incorporation of Chiral Moieties and Stereoselective Synthesis
Introducing chirality into pyridine-containing molecules is a critical step in the development of many modern pharmaceuticals and catalysts. Several strategies can be envisioned for the stereoselective synthesis of derivatives starting from this compound.
One of the most powerful approaches is asymmetric catalysis, where a chiral ligand on a metal catalyst controls the stereochemical outcome of a reaction. The cross-coupling reactions mentioned previously (Suzuki, Buchwald-Hartwig, etc.) can be rendered enantioselective by using specifically designed chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst. acs.org The development of novel chiral pyridine units (CPUs) that can be incorporated into ligands has been a significant area of research, leading to highly effective catalysts for a range of transformations. acs.org
Another prominent strategy is the asymmetric dearomatization of the pyridine ring. mdpi.com This can be achieved by reacting a pyridine derivative with a nucleophile in the presence of a chiral catalyst, leading to the formation of chiral 1,2- or 1,4-dihydropyridines. mdpi.com For example, cinchona-derived primary amines have been used to catalyze the domino reaction of pyridinium (B92312) salts with other reagents to create complex bridged and fused frameworks with high enantioselectivity. mdpi.com
Furthermore, nucleophilic addition to chiral pyridinium salts is an established method for creating stereocenters. nih.gov A derivative of this compound could be N-alkylated with a chiral auxiliary. Subsequent addition of a Grignard or organolithium reagent would proceed stereoselectively to yield a chiral dihydropyridine (B1217469), which can be a precursor to chiral piperidines or other complex alkaloids. nih.gov
Bioisosteric Replacements and Scaffold Hop Approaches in Medicinal Chemistry
In medicinal chemistry, modifying a lead compound to improve its properties (potency, selectivity, pharmacokinetics) is a central task. Bioisosteric replacement and scaffold hopping are two key strategies employed for this purpose.
Bioisosteric Replacements: Bioisosterism involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. The trifluoromethoxy (-OCF3) group itself is often considered a bioisostere for other functionalities. Its strong electron-withdrawing nature and high lipophilicity make it a valuable replacement for groups like methoxy (B1213986) (-OCH3), chloro (-Cl), or even nitro (-NO2) to modulate a molecule's metabolic stability and membrane permeability.
The trifluoromethyl (-CF3) group is a well-studied bioisostere for groups like nitro and isopropyl. researchgate.netnih.govacs.org Research has shown that replacing an aliphatic nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved metabolic stability. nih.govacs.orgelsevierpure.comcnr.it By analogy, the trifluoromethoxy group on the pyridine ring could be strategically replaced with other fluorine-containing groups (e.g., -SCF3, -OCHF2) or non-fluorinated groups (e.g., -CN, -cyclopropyl) to fine-tune electronic properties and binding interactions with a biological target.
Scaffold Hopping: Scaffold hopping is a more drastic modification where the central core (or scaffold) of a molecule is replaced with a structurally different one, while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. nih.gov This strategy is used to discover novel chemical series with improved properties or to circumvent existing patents. nih.govnih.gov
Starting from a lead compound based on the 3-substituted-2-(trifluoromethoxy)pyridine core, a scaffold hop could involve replacing the pyridine ring with other heterocycles such as a pyrimidine, a pyrazole, or an imidazo[1,2-a]pyridine. rsc.org The goal is to identify a new core that maintains the essential vectors of the trifluoromethoxy group and the substituent at the 3-position in a similar spatial orientation. This approach has been successfully used to discover novel pyridine derivatives as kinase inhibitors and pyridine-annulated purines as anticancer agents. nih.govrsc.org
Applications of 3 Bromo 2 Trifluoromethoxy Pyridine in Advanced Organic Synthesis and Molecular Design
Role as a Building Block in Medicinal Chemistry Research
In medicinal chemistry, the strategic incorporation of specific functional groups can dramatically influence a molecule's biological activity, selectivity, and pharmacokinetic profile. jelsciences.com 3-Bromo-2-(trifluoromethoxy)pyridine serves as a key intermediate, providing chemists with a platform to introduce a trifluoromethoxylated pyridine (B92270) moiety into target structures, a group known to enhance desirable drug-like properties. rsc.org The presence of both a bromine atom and a trifluoromethoxy group offers distinct advantages for molecular design and optimization. rsc.org
The development of new drugs often relies on the synthesis of novel molecular scaffolds that can interact with biological targets in new ways. nih.gov this compound is an exemplary building block for this purpose. The pyridine nucleus itself is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance. lifechemicals.comnih.gov
The bromine atom at the 3-position acts as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward attachment of diverse molecular fragments, facilitating the construction of extensive compound libraries for screening. In the lead optimization phase, where initial "hit" compounds are refined to improve efficacy and reduce toxicity, this chemical reactivity is crucial. danaher.com Medicinal chemists can systematically modify the structure at the bromine position to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govchemrxiv.org
Simultaneously, the trifluoromethoxy (OCF3) group at the 2-position imparts unique and beneficial properties. The OCF3 group is a strong electron-withdrawing group and is highly lipophilic, which can improve a compound's metabolic stability and cell membrane permeability. rsc.org Its incorporation into a lead compound can lead to enhanced binding affinity and a more favorable pharmacokinetic profile. rsc.orgjelsciences.com
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. mdpi.com These studies guide the rational design of more potent and selective drug candidates. this compound is an ideal starting material for comprehensive SAR explorations.
The bromine atom can be readily substituted with a variety of functional groups. By synthesizing a series of analogs where the bromine is replaced by different substituents (e.g., alkyl, aryl, amino, or cyano groups), chemists can probe the steric and electronic requirements of the target's binding site. nih.gov This systematic modification helps to identify the key interactions responsible for biological activity and informs the design of next-generation compounds. mdpi.com The trifluoromethoxy group provides a stable anchor point with a defined electronic influence, allowing for a focused investigation of the effects of modifications at the 3-position.
Table 1: Role of Structural Features in Medicinal Chemistry Applications
Structural Feature Role in Drug Scaffold Design Utility in SAR Studies Pyridine Core Acts as a "privileged scaffold" often found in FDA-approved drugs. [4, 10] Provides a rigid framework for orienting substituents. Serves as the central structure upon which systematic modifications are made to probe biological activity. Bromo Group (at 3-position) Enables facile derivatization via cross-coupling reactions to build molecular complexity and create diverse libraries. nih.gov Acts as a key point of modification to systematically explore the steric and electronic requirements of a biological target. nih.gov Trifluoromethoxy Group (at 2-position) Enhances drug-like properties such as metabolic stability, lipophilicity, and cell permeability. [17, 37] Provides a metabolically stable and lipophilic substituent that helps in understanding the impact of these properties on overall activity. nih.gov
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. wikipedia.orgnih.gov Once a fragment hit is identified, it is optimized and grown into a more potent lead compound. nih.govdrugdiscoverychemistry.com While this compound itself may be larger than a typical fragment, it is an excellent scaffold for the "fragment growing" or "fragment linking" optimization phases. frontiersin.org For instance, if a smaller fragment containing a pyridine ring is identified as a binder, this compound can be used to synthesize derivatives that maintain the core binding interaction while adding the beneficial OCF3 group and exploring further interactions via derivatization at the bromine position.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov In the context of this compound, docking studies are invaluable for guiding the synthetic strategy. nih.govresearchgate.net Researchers can computationally model how different substituents attached at the bromine position might fit into the target's binding pocket. This in silico analysis helps prioritize the synthesis of compounds that are most likely to have improved binding affinity, saving significant time and resources in the drug discovery process. nih.gov
Utility in Agrochemical Research and Development
The trifluoromethylpyridine (TFMP) structural motif is a key component in numerous modern agrochemicals due to the unique properties conferred by the fluorine atoms and the pyridine ring. nih.govresearchgate.netresearchoutreach.org These properties often lead to enhanced biological efficacy, greater stability, and improved selectivity. researchgate.netresearchoutreach.org this compound is a valuable building block for the synthesis of new agrochemicals, leveraging the combined benefits of its functional groups. rsc.org
The search for new crop protection agents is driven by the need for improved efficacy, new modes of action to combat resistance, and better safety profiles. Fluorinated building blocks are central to this research. ccspublishing.org.cn
Herbicides: Several commercial herbicides are based on the trifluoromethylpyridine scaffold. nih.govresearchoutreach.org The synthesis of analogs using this compound allows for the development of new herbicidal compounds. By varying the substituent introduced at the bromine position, researchers can fine-tune the spectrum of weed control and improve crop selectivity. researchoutreach.org
Insecticides: The trifluoromethylpyridine moiety is present in insecticides that act as insect growth regulators. nih.gov Using this compound as a starting material, novel insecticide candidates can be synthesized through coupling reactions that introduce other pharmacologically active groups.
Fungicides: Many modern fungicides, particularly those in the succinate dehydrogenase inhibitor (SDHI) class, incorporate heterocyclic rings. researchgate.netsumitomo-chem.co.jp The unique electronic properties of the trifluoromethoxylated pyridine ring can be exploited to design new fungicides with high potency against a broad range of plant pathogens. rsc.org
Understanding the relationship between a molecule's structure and its function is as critical in agrochemical research as it is in medicinal chemistry. nih.gov this compound provides a platform for systematically investigating these relationships. By creating a series of derivatives through reactions at the bromine site, researchers can determine how specific structural changes affect herbicidal, insecticidal, or fungicidal activity. This process can reveal the optimal molecular features required for high potency against the target pest while minimizing effects on non-target organisms and the environment. The trifluoromethoxy group often contributes to increased stability and persistence, properties that can be modulated by altering other parts of the molecule to achieve the desired balance of activity and environmental safety. rsc.org
Table 2: Utility of Structural Features in Agrochemical Development
Structural Feature Contribution to Agrochemical Design Role in Structure-Function Studies Pyridine Core Serves as a proven scaffold for various classes of herbicides, insecticides, and fungicides. [7, 25] Provides a stable core for systematic modification to assess impact on target specificity and potency. Bromo Group (at 3-position) Allows for the introduction of diverse functional groups to create novel active ingredients through established chemical reactions. nih.gov Enables the synthesis of analog libraries to correlate structural changes with effects on pest control spectrum and environmental persistence. Trifluoromethoxy Group (at 2-position) Enhances biological activity, metabolic stability, and environmental persistence of the agrochemical. nih.gov Acts as a key modulator of physicochemical properties, allowing researchers to study the impact of lipophilicity and electronic effects on function.
Exploration in Materials Science and Polymer Chemistry
The incorporation of fluorine-containing functional groups into organic materials is a well-established strategy for tuning their physical, chemical, and electronic properties. The trifluoromethoxy (OCF₃) group, in particular, has garnered significant interest in materials science due to its unique combination of high electronegativity, metabolic stability, and lipophilicity. rsc.org Compounds such as this compound serve as crucial building blocks, enabling the introduction of the trifluoromethoxy-pyridine motif into a wide array of functional materials and polymers. rsc.orgnbinno.com
The trifluoromethoxy group's distinct structural and electronic properties are a primary driver of its utility. rsc.org Unlike the trifluoromethyl (CF₃) group, the OCF₃ moiety often lies in a plane orthogonal to the aromatic ring to which it is attached. rsc.org This orientation can provide unique steric and electronic interactions beneficial for creating materials with specific functionalities. The strong electron-withdrawing nature of the OCF₃ group can significantly influence the electronic characteristics of the pyridine ring, making it a valuable component in the design of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). Generally, trifluoromethylpyridines (TFMPs) are used to enhance thermal stability, solubility, and electron-transporting properties in functional materials. researchoutreach.org
The development of advanced polymers has also benefited from the integration of fluorinated pyridine derivatives. These compounds can be used to synthesize high-performance polymers, such as polyimides, with desirable characteristics. For example, fluorinated diamine monomers containing trifluoromethyl groups have been used to synthesize polyimides that exhibit excellent solubility in common organic solvents, high thermal stability, and low water uptake. researchgate.net While specific research on polymers derived directly from this compound is limited, the properties of analogous fluorinated polyimides provide a clear indication of its potential. The bromo-substituent on the pyridine ring offers a reactive site for polymerization reactions, allowing it to be incorporated into polymer backbones or side chains through various cross-coupling techniques.
However, the synthesis of pyridine-containing polymers is not without its challenges. The innate basicity and coordinating ability of the pyridine nitrogen can interfere with transition metal catalysts used in polymerization processes, such as ring-opening metathesis polymerization (ROMP). chemrxiv.org This can hinder the control over the polymerization, leading to poorly defined materials. chemrxiv.org Therefore, the careful design of monomers like this compound, where the electronic properties are modified by the OCF₃ group, is a critical aspect of developing new and efficient polymerization strategies for this class of materials.
Table 1: Properties of Fluorinated Polyimides Derived from Related Monomers This table presents data for polyimides synthesized from fluorinated diamine monomers analogous to structures that could be derived from this compound, illustrating the typical performance enhancements.
| Polymer ID | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Water Uptake (%) | UV-vis Cut-off Wavelength |
| Polyimide A | 202.1 °C | 537.0 °C | 0.63% | 380 nm |
| Polyimide B | 219.7 °C | 572.8 °C | 0.55% | 375 nm |
Data adapted from a study on soluble fluorinated polyimides containing trifluoromethyl groups. researchgate.net
Contributions to Catalyst Design and Ligand Synthesis
In the field of catalysis, the electronic properties of ligands coordinated to a metal center are paramount in determining the catalyst's activity, selectivity, and stability. Electron-deficient heterocyclic compounds are frequently used as scaffolds for designing advanced ligands. The introduction of a strongly electron-withdrawing trifluoromethoxy group makes this compound an attractive precursor for the synthesis of such specialized ligands.
The utility of electron-poor, fluorinated pyridine rings in catalysis is well-documented. For instance, pyridine-oxazoline (PyOx) ligands featuring a trifluoromethyl group have been shown to be highly effective in asymmetric catalysis when complexed with metals like palladium or copper. nih.gov The trifluoromethyl group enhances the catalytic activity and enantioselectivity in reactions such as the addition of arylboronic acids to N-sulfonylketimines. nih.gov this compound provides a template to develop a new generation of ligands where the trifluoromethoxy group modulates the electronic environment of the pyridine nitrogen, potentially leading to catalysts with novel reactivity. The bromine atom at the 3-position serves as a convenient synthetic handle for elaboration into more complex ligand architectures via palladium-catalyzed cross-coupling reactions. nih.gov
The development of effective catalytic systems often involves overcoming challenges related to substrate-catalyst interactions. In cross-coupling reactions involving substrates like 3-halo-2-aminopyridines, which are structurally similar to the target compound, the proximity of the amino and halo groups can lead to chelation with the palladium catalyst, inhibiting the reaction. nih.gov Overcoming this requires the use of sophisticated, bulky electron-rich phosphine (B1218219) ligands, such as RuPhos and XPhos, which can promote the desired catalytic cycle. nih.gov The study of such systems provides valuable insight into how ligands derived from this compound might behave and what types of catalytic partners would be most effective.
Furthermore, derivatives of fluorinated pyridines are finding applications in emerging cross-coupling methodologies. For example, sodium 5-(trifluoromethyl)pyridine-2-sulfinate has been employed as a coupling partner in Suzuki-Miyaura reactions, serving as a stable and effective alternative to more sensitive boronic acids for the synthesis of complex molecules and ligands. tcichemicals.com This demonstrates the versatility of functionalized trifluoromethylpyridines as key intermediates in the construction of molecules for catalysis and drug discovery. tcichemicals.com
Table 2: Performance of a Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand in Asymmetric Catalysis This table showcases the effectiveness of a palladium complex bearing a ligand analogous to one that could be synthesized from a trifluoromethylpyridine derivative, highlighting its performance in a key organic transformation.
| Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| N-sulfonylketimine 1 | 1.0 | 24 | 95% | 96% |
| N-sulfonylketimine 2 | 1.0 | 24 | 92% | 98% |
Data adapted from a study on the application of a (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand in the asymmetric addition of arylboronic acids. nih.gov
Computational and Theoretical Investigations of 3 Bromo 2 Trifluoromethoxy Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties by solving the Schrödinger equation. For a molecule such as 3-Bromo-2-(trifluoromethoxy)pyridine, these methods elucidate the distribution of electrons and predict its chemical behavior. Methods like Density Functional Theory (DFT) are often employed to balance computational cost with accuracy, providing a robust framework for analyzing electronic structure and reactivity. iiste.org The interplay between the electron-withdrawing trifluoromethoxy group, the inductively withdrawing bromine atom, and the inherent electronic nature of the pyridine (B92270) ring creates a complex electronic environment that quantum chemical methods can effectively map and interpret.
Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex wave function. core.ac.uk It is widely used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule.
For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its most stable three-dimensional structure. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The stability of the molecule is confirmed when the calculation finds a true energy minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies. The resulting geometric parameters provide a precise, theoretical model of the molecule's structure.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| C-N (ring) | Carbon-Nitrogen bond length in the pyridine ring | ~1.34 Å |
| C-C (ring) | Carbon-Carbon bond length in the pyridine ring | ~1.39 Å |
| C-Br | Carbon-Bromine bond length | ~1.90 Å |
| C-O | Pyridine Carbon to Oxygen bond length | ~1.36 Å |
| O-C (CF3) | Oxygen to Trifluoromethyl Carbon bond length | ~1.42 Å |
| C-F | Carbon-Fluorine bond length | ~1.34 Å |
| C-N-C | Angle within the pyridine ring | ~117° |
| C-C-Br | Angle of the bromine substituent | ~120° |
| C-O-C | Angle of the trifluoromethoxy bridge | ~118° |
Note: These values are illustrative and based on typical results for similar halogenated and fluorinated pyridine structures computed with DFT methods.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. iiste.org
For this compound, FMO analysis would predict its reactive behavior.
HOMO: Due to the electron-withdrawing nature of the substituents and the pyridine nitrogen, the HOMO is expected to be relatively low in energy. It would likely be localized primarily on the pyridine ring, with some contribution from the bromine atom's lone pairs.
LUMO: The LUMO is anticipated to be distributed across the pyridine ring, particularly influenced by the electronegative nitrogen and the trifluoromethoxy group. This distribution makes the ring susceptible to nucleophilic attack.
HOMO-LUMO Gap: The presence of strong electron-withdrawing groups would likely result in a significant HOMO-LUMO gap, suggesting a molecule with moderate to high stability.
Table 2: Interpretation of Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance in Reactivity Prediction |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance ability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color scale to indicate charge regions. Typically, red indicates areas of negative potential (electron-rich, attractive to electrophiles), while blue signifies positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potential. researchgate.net
An MEP map of this compound would reveal key features for predicting intermolecular interactions:
Negative Potential: A region of strong negative potential (red) would be centered on the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen and fluorine atoms of the trifluoromethoxy group would also exhibit negative potential. These sites are the most likely points for hydrogen bonding and electrophilic attack.
Positive Potential: The hydrogen atoms on the pyridine ring would show positive potential (blue). A notable feature on halogenated molecules is the potential for a region of positive electrostatic potential on the outermost portion of the bromine atom, known as a "sigma-hole," making it a possible site for halogen bonding. nih.govrsc.org
Charge Distribution: NBO (Natural Bond Orbital) analysis can be used to quantify the charge on each atom. This analysis would likely show a significant negative charge on the nitrogen, oxygen, and fluorine atoms, and a partial positive charge on the carbon atoms attached to them, confirming the qualitative picture provided by the MEP map. acs.org
Conformational Analysis and Dynamic Behavior
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the C2-O single bond of the trifluoromethoxy substituent.
To investigate this, a computational technique called a potential energy surface (PES) scan is performed. This involves systematically rotating the trifluoromethoxy group (i.e., varying the C(ring)-C2-O-C(F3) dihedral angle) and calculating the molecule's energy at each step. The resulting plot of energy versus dihedral angle reveals the most stable conformation (the global minimum) and any other local energy minima. nih.gov The energy barriers between these minima represent the energy required for conformational change. For 2-(trifluoromethoxy)pyridine (B3186589), studies on similar 2-substituted pyridines suggest that the most stable conformer would likely have the C-O-C plane oriented in a way that minimizes steric hindrance and maximizes favorable electronic interactions with the pyridine ring. nih.gov
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. By modeling the interaction between reactants, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate—and calculate the activation energy, which determines the reaction rate.
For this compound, a likely reaction to study would be nucleophilic aromatic substitution, where a nucleophile replaces the bromine atom. A theoretical investigation would proceed as follows:
Reactant and Product Optimization: The geometries of the starting material (this compound and the nucleophile) and the final product are optimized.
Transition State Search: A search algorithm is used to locate the transition state structure connecting the reactants and products. For an SNAr reaction, this would typically involve the formation of a Meisenheimer complex intermediate. researchgate.net
Frequency Calculation: Vibrational frequency calculations are performed on the located TS. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation can be run to confirm that the identified transition state correctly connects the reactant and product energy minima.
This type of analysis provides a step-by-step molecular movie of the reaction, revealing bond-making and bond-breaking processes and the energetic barriers involved.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is crucial for identifying and characterizing a molecule. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared directly with experimental data to confirm the molecular structure. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies often require scaling to correct for systematic errors, but the resulting predicted spectrum is typically in good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λmax) observed in a UV-Vis spectrum. rsc.org This analysis helps to understand the electronic structure and the nature of the orbitals involved in the absorption of light.
For this compound, these computational predictions would serve as a powerful complement to experimental spectroscopic analysis, providing a theoretical foundation for the interpretation of empirical data.
Molecular Docking and Simulation Studies for Biological Interactions.nih.gov
Computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools in modern drug discovery to predict and analyze the interactions between a small molecule, like this compound, and its potential biological targets. acs.orgnih.govfrontiersin.org These in silico techniques provide critical insights into binding affinities and interaction modes at the molecular level, thereby guiding the rational design of more potent and selective therapeutic agents. frontiersin.orgmdpi.com
While specific molecular docking and simulation studies for this compound are not extensively available in public-domain research literature, the methodologies are widely applied to similar pyridine derivatives. acs.orgnih.govresearchgate.net These studies are crucial for understanding how the structural features of such compounds contribute to their biological activity. The trifluoromethyl and trifluoromethoxy groups, for instance, are known to significantly influence the physicochemical properties of molecules, which can, in turn, affect their interactions with biological macromolecules. nih.govnih.govnih.gov
To illustrate the application of these computational techniques, one can consider hypothetical docking studies of this compound against a relevant protein target. For instance, based on studies of structurally related brominated pyridines, a potential area of investigation could be their role as bromodomain inhibitors, which are significant targets in cancer and inflammation research. researchgate.netacs.org
A hypothetical molecular docking study would involve placing this compound into the binding site of a target protein to predict its binding conformation and affinity. The results of such a study can be summarized in a data table, as shown below.
Table 1: Hypothetical Molecular Docking Results for this compound
| Parameter | Illustrative Value |
| Protein Target | Bromodomain-containing protein 4 (BRD4) |
| Binding Affinity (kcal/mol) | -7.8 |
| Key Interacting Residues | Asn140, Trp81, Pro82 |
| Types of Interactions | Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions |
In this representative example, the negative binding affinity suggests a favorable interaction between the compound and the protein. The interacting residues highlight the specific amino acids in the binding pocket that form key connections with the ligand. For this compound, the bromine atom could potentially form halogen bonds, while the trifluoromethoxy group and the pyridine ring could engage in hydrophobic and other non-covalent interactions. researchgate.net
Following molecular docking, molecular dynamics simulations can be employed to assess the stability of the predicted protein-ligand complex over time. acs.orgnih.gov These simulations provide a dynamic view of the interactions and can help confirm the binding mode predicted by docking studies. frontiersin.org The combination of these computational approaches is invaluable for prioritizing compounds for further experimental testing and for optimizing their structure to enhance biological activity.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 2 Trifluoromethoxy Pyridine Derivatives
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, which is crucial for confirming the substitution pattern on the pyridine (B92270) ring. For derivatives of 3-bromo-2-(trifluoromethoxy)pyridine, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for elucidating the precise molecular structure.
While specific NMR data for this compound is scarce, data from its analogue, 3-bromo-2-(trifluoromethyl)pyridine, provides a basis for predicting its spectral features. pipzine-chem.compipzine-chem.com In the ¹H NMR spectrum, three signals corresponding to the pyridine ring protons are expected. The ¹³C NMR spectrum would show six distinct signals for the pyridine carbons, with the carbon attached to the trifluoromethoxy group (C-2) and the bromine (C-3) being significantly influenced by these substituents. The strong electron-withdrawing nature of the trifluoromethoxy group would deshield the attached carbon.
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For a trifluoromethoxy group, a single resonance is typically observed. Its chemical shift provides information about the electronic environment. In related 2-(trifluoromethyl)pyridine (B1195222) compounds, the ¹⁹F signal appears around -66 to -68 ppm. rsc.org The presence of the adjacent oxygen atom in the trifluoromethoxy group would likely shift this value. Two-dimensional experiments like ¹H-¹³C HMBC would be critical to confirm the connectivity between the protons and the substituted carbons, solidifying the structural assignment. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
Note: These are predicted values based on analogues like 3-bromo-2-(trifluoromethyl)pyridine. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | ~7.4-7.6 | dd | J ≈ 8.0, 4.5 |
| H-5 | ~8.1-8.3 | dd | J ≈ 8.0, 2.0 |
| H-6 | ~8.6-8.8 | dd | J ≈ 4.5, 2.0 |
| C-2 | ~145-150 (q) | Quartet | ¹J(C,F) ≈ 280-300 |
| C-3 | ~115-120 | Singlet | - |
| C-4 | ~128-132 | Singlet | - |
| C-5 | ~140-145 | Singlet | - |
| C-6 | ~150-155 | Singlet | - |
| CF₃ | ~120 (q) | Quartet | ¹J(C,F) ≈ 275 |
| ¹⁹F | ~ -58 to -62 | Singlet | - |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₃BrF₃NO), the theoretical exact mass can be calculated, and experimental HRMS data would be expected to match this value to within a few parts per million (ppm), confirming its molecular formula. rsc.org
The mass spectrum also reveals characteristic isotopic patterns. The presence of a bromine atom results in two peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a clear indicator of a monobrominated compound. uni.lu
Fragmentation analysis in mass spectrometry provides valuable structural information. For derivatives of this compound, common fragmentation pathways would likely involve the loss of the bromine atom ([M-Br]⁺) or cleavage of the trifluoromethoxy group. The loss of a CF₃ radical from the parent ion is a common fragmentation for trifluoromethyl- and trifluoromethoxy-containing compounds, leading to a significant [M-CF₃]⁺ peak. acs.org Further fragmentation could involve the loss of the entire -OCF₃ group or cleavage of the pyridine ring.
Interactive Data Table: Predicted HRMS Fragments for this compound
| Ion Formula | Description | Predicted m/z (for ⁷⁹Br) |
| [C₆H₃BrF₃NO]⁺ | Molecular Ion (M⁺) | 240.9350 |
| [C₆H₃F₃NO]⁺ | Loss of Bromine ([M-Br]⁺) | 162.0166 |
| [C₅H₃BrO]⁺ | Loss of CF₃N | 157.9394 |
| [C₆H₃BrNO]⁺ | Loss of CF₃ | 171.9428 |
| [C₅H₃N]⁺ | Pyridine radical cation | 79.0422 |
X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, the analysis of related bromo-substituted pyridine derivatives offers insight into the expected solid-state arrangement. semanticscholar.org
For brominated aromatic compounds, intermolecular interactions such as halogen bonding (C-Br···N or C-Br···O) and π–π stacking are common and play a crucial role in the crystal packing. uni.lu The crystal structure of a derivative of this compound would likely exhibit a layered supramolecular architecture stabilized by such interactions. semanticscholar.org The planar pyridine ring facilitates face-to-face π-stacking, while the bromine atom can act as a halogen bond donor. The trifluoromethoxy group, with its electronegative fluorine atoms, could also participate in various weak hydrogen bonds (C-H···F). The precise conformation of the trifluoromethoxy group relative to the pyridine ring would also be determined.
Interactive Data Table: Representative Crystallographic Data for a Bromo-Substituted Pyridine Derivative
Note: This data is for a representative analogue, as specific data for the target compound is unavailable. The actual parameters will vary.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.0 |
| b (Å) | ~14.5 |
| c (Å) | ~7.0 |
| β (°) | ~111.0 |
| Volume (ų) | ~650 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group and Molecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular structure. Each technique provides complementary information based on the selection rules for molecular vibrations.
For derivatives of this compound, the IR and Raman spectra would be characterized by several key vibrational modes.
Pyridine Ring Vibrations: The characteristic ring stretching and breathing modes of the pyridine skeleton typically appear in the 1400-1600 cm⁻¹ and 990-1050 cm⁻¹ regions, respectively. synquestlabs.com Substitution with bromine and trifluoromethoxy groups will cause shifts in these frequencies.
C-F Vibrations: The C-F stretching modes of the trifluoromethoxy group are expected to be very strong in the IR spectrum, typically appearing in the 1100-1300 cm⁻¹ region.
C-O Vibrations: The C-O stretching of the aryl-ether linkage will also be present, usually in the 1200-1300 cm⁻¹ range, often coupled with C-F vibrations.
C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum. synquestlabs.com
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretching (aromatic) | 3000-3100 | IR, Raman |
| Pyridine ring stretching | 1400-1600 | IR, Raman |
| C-F stretching | 1100-1300 | IR (strong) |
| C-O-C stretching | 1200-1300 | IR |
| Pyridine ring breathing | 990-1050 | Raman (strong) |
| C-Br stretching | 500-650 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugation system. Pyridine itself exhibits two main absorption bands arising from π→π* and n→π* transitions. The intense π→π* transitions are typically observed around 200-270 nm, while the weaker, symmetry-forbidden n→π* transition (involving the nitrogen lone pair) appears at longer wavelengths, often overlapping with the π→π* bands. sielc.com
Substitution on the pyridine ring significantly affects the position and intensity of these absorption bands. For this compound derivatives, both the bromine atom and the trifluoromethoxy group act as auxochromes.
The bromine atom , with its lone pairs, can participate in conjugation with the pyridine π-system, typically causing a bathochromic (red) shift of the π→π* transition to a longer wavelength.
The trifluoromethoxy group (-OCF₃) has a dual effect. The oxygen atom's lone pairs can donate into the ring (mesomeric effect), while the highly electronegative fluorine atoms have a strong inductive electron-withdrawing effect. The net effect on the absorption spectrum depends on the interplay of these factors but generally results in shifts of the main absorption bands.
Studying the UV-Vis spectra of these derivatives in different solvents can also reveal information about the nature of the electronic transitions. rsc.org
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π→π | ~260-280 | High |
| n→π | ~275-290 | Low |
Biological Relevance and Mechanistic Insights of 3 Bromo 2 Trifluoromethoxy Pyridine Derivatives
Enzyme Inhibition and Receptor Binding Studies at the Molecular Level
The biological activity of pyridine (B92270) derivatives is frequently rooted in their ability to bind to and inhibit the function of specific enzymes or receptors. The inclusion of bromo and trifluoromethyl/trifluoromethoxy groups can enhance binding affinity and specificity.
Studies on related pyridine scaffolds have demonstrated potent inhibitory activities against various kinases, which are crucial regulators of cell signaling. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown strong inhibitory action against kinases like Platelet-Derived Growth Factor Receptor β (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov One potent compound from this class, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)-pyrido[2,3-d]pyrimidin-4(3H)-one (5a), exhibited an IC₅₀ value of 0.3 µM against the HepG-2 cancer cell line, which was more potent than the standard drug doxorubicin (B1662922) in that assay. nih.gov
In a similar vein, cyanopyridone and fused pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). mdpi.com The trifluoromethylphenyl moiety is often incorporated into these structures to enhance anticancer activity, partly through improved interactions with the target enzymes. mdpi.com
Furthermore, phosphine-borane derivatives featuring a B-(trifluoromethyl)phenyl group have been developed as novel antagonists for the progesterone (B1679170) receptor (PR). mdpi.com The most potent of these, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine-borane, registered an IC₅₀ value of 0.54 μM, highlighting the significant role of the trifluoromethylphenyl group in receptor binding and antagonism. mdpi.com The closely related 3-bromo-2-hydroxypyridine (B31989) has been investigated as a potential inhibitor of bromodomains, which are key protein modules in epigenetic regulation. nih.govresearchgate.net
Table 1: Enzyme and Receptor Inhibition by Pyridine Derivatives
| Derivative Class | Target Enzyme/Receptor | Key Findings (IC₅₀) | Source |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | PDGFRβ, EGFR, CDK4/cyclin D1 | Potent inhibition; Compound 5a IC₅₀: 0.3 µM (HepG-2) | nih.gov |
| Cyanopyridone | VEGFR-2, HER-2 | Dual inhibition; Docking scores comparable to Sorafenib (B1663141) | mdpi.com |
| B-(trifluoromethyl)phenyl phosphine-borane | Progesterone Receptor (PR) | Compound 34 IC₅₀: 0.54 µM | mdpi.com |
| 3-Fluoro β-lactam | Tubulin (inferred) | Compound 33 IC₅₀: 0.095 µM (MCF-7 cells) | mdpi.com |
Cellular Target Identification and Signal Pathway Modulation
The interaction of 3-bromo-2-(trifluoromethoxy)pyridine derivatives with molecular targets like enzymes and receptors subsequently modulates intracellular signaling pathways. This modulation is the basis for their observed cellular effects, such as anticancer and antimicrobial activities.
A primary mechanism for the anticancer effects of many pyridine derivatives is the inhibition of kinase-driven signaling pathways that are essential for tumor growth and survival. ijsat.org For example, the inhibition of VEGFR-2 by certain pyridine derivatives directly interferes with the angiogenesis pathway, which is critical for supplying blood to tumors. mdpi.comijsat.org Similarly, targeting EGFR and HER-2 disrupts pathways that control cell proliferation, differentiation, and survival. nih.govmdpi.com
In the context of antimicrobial action, derivatives have been designed to interfere with essential bacterial processes. Bromo-pyridyl containing azetidinone derivatives, for instance, have been evaluated as potential antimycobacterial agents by targeting the InhA enzyme, a critical component of the mycobacterial cell wall synthesis pathway. researchgate.net In a different approach, certain indirubin (B1684374) derivatives containing a bromo-substituent act as adjuvants for the antibiotic colistin (B93849) against resistant Gram-negative bacteria like Klebsiella pneumoniae. nih.gov Colistin resistance often involves modification of the lipid A portion of lipopolysaccharide (LPS) by the PmrAB and PhoPQ two-component systems. nih.gov These bromo-indirubin derivatives appear to increase the permeability of the bacterial outer membrane, allowing colistin to bypass resistance mechanisms and reach its ultimate target, the cytoplasmic membrane, leading to cell death. nih.gov
Structure-Based Design and Molecular Docking in Biological Systems
Computational methods, particularly molecular docking, are instrumental in understanding how these derivatives interact with their biological targets and in guiding the design of more potent and selective molecules.
Molecular docking studies have provided detailed insights into the binding modes of various pyridine derivatives. For 3-bromo-2-hydroxypyridine, docking simulations with bromodomain 2 (BRD2) inhibitors (PDB ID: 5IBN, 3U5K, 6CD5) were performed to explore hydrogen bond interactions and calculate minimum binding energies, elucidating its potential as a bromodomain inhibitor. nih.govresearchgate.net
In the development of anticancer agents, docking has been used to rationalize the activity of pyrido[2,3-d]pyrimidine derivatives against EGFR and CDK4/cyclin D1 kinases. nih.gov Similarly, for cyanopyridone derivatives targeting VEGFR-2 and HER-2, docking simulations revealed that their binding modes and scores (-14.5 and -15.2 kcal/mol for compounds 5a and 5e, respectively) were comparable to the established inhibitor sorafenib (-15.1 kcal/mol). mdpi.com These studies showed that the potent inhibitory activity was due to the formation of critical hydrogen bonds with amino acid residues like Cys1045, Asp1046, and Glu885 in the VEGFR-2 active site. mdpi.com
The design of antimycobacterial agents has also benefited from this approach. Docking of bromo-pyridyl containing azetidinones into the active site of the mycobacterial InhA enzyme helped to understand their potential mechanism of action. researchgate.net
Table 2: Molecular Docking Studies of Pyridine Derivatives
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| 3-bromo-2-Hydroxypyridine | BRD2 Inhibitors (5IBN, 3U5K, 6CD5) | - | Hydrogen bond interactions studied | nih.govresearchgate.net |
| Cyanopyridone 5a | VEGFR-2 | -14.5 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Cyanopyridone 5e | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Pyrido[2,3-d]pyrimidine 5a | EGFR, CDK4/cyclin D1 | - | Binding mode verified | nih.gov |
| Bromo-pyridyl Azetidinone 6e | Mycobacterial InhA (2H7I, 4U0J) | - | Mechanistic insight gained | researchgate.net |
Exploration of Molecular Mechanisms of Action (e.g., antimicrobial, anticancer, but not clinical)
The overarching molecular mechanisms of action for these derivatives are diverse, reflecting the versatility of the substituted pyridine scaffold.
Anticancer Mechanisms: The anticancer properties of pyridine derivatives often stem from a multi-pronged attack on cancer cell processes. Key mechanisms include:
Inhibition of Angiogenesis: By blocking kinases like VEGFR-2, these compounds can cut off the blood supply to tumors, starving them of oxygen and nutrients. mdpi.comijsat.org
Induction of Apoptosis: Some pyridine compounds can interfere with cell cycle progression or bind directly to DNA, causing genotoxic stress that triggers programmed cell death (apoptosis). ijsat.org
Inhibition of Cell Proliferation: Targeting kinases such as EGFR, HER-2, and CDKs directly halts the uncontrolled cell division that characterizes cancer. nih.govmdpi.comijsat.org
Selective Cytotoxicity: Notably, some derivatives exhibit selectivity, showing high potency against cancer cells while having significantly lower toxicity toward non-cancerous cells, as demonstrated by a fluoro β-lactam derivative (compound 33) against MCF-7 cancer cells versus HEK-293T normal cells. mdpi.com
Antimicrobial Mechanisms: The antimicrobial action of these derivatives is tailored to disrupt unique aspects of microbial physiology.
Enzyme Inhibition: A primary strategy involves inhibiting enzymes that are essential for the pathogen's survival but are absent in the host. The targeting of the InhA enzyme in mycobacteria is a classic example, disrupting the synthesis of the bacterial cell wall. researchgate.net
Membrane Permeabilization: As seen with 6-bromoindirubin-3′-oxime derivatives, some compounds can act as adjuvants by compromising the integrity of the bacterial outer membrane. nih.gov This action allows conventional antibiotics to reach their intracellular targets, thereby overcoming certain forms of resistance. nih.gov This mechanism does not necessarily involve direct killing by the pyridine derivative itself but rather re-sensitizing the pathogen to other drugs.
Interactions with Biomolecular Components (e.g., proteins, nucleic acids)
At the most fundamental level, the function of this compound derivatives is dictated by their non-covalent interactions with biological macromolecules. The trifluoromethyl or trifluoromethoxy group is particularly important as it can enhance lipophilicity, improve metabolic stability, and participate in unique interactions. mdpi.com
Protein Interactions: The predominant mode of interaction is with proteins, particularly in the active or allosteric sites of enzymes and receptors. These interactions are often a combination of:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and other heteroatoms can act as hydrogen bond acceptors, while attached functional groups can be donors. These interactions are crucial for orienting the ligand within the binding pocket, as seen in the docking of cyanopyridones with VEGFR-2. mdpi.com
Hydrophobic Interactions: The phenyl and trifluoromethyl groups contribute to hydrophobic interactions with nonpolar residues in the binding site, which can significantly enhance binding affinity. mdpi.com
Nucleic Acid Interactions: While less common than protein binding for this class, some pyridine derivatives have been reported to interact with DNA. ijsat.org This can occur through intercalation between base pairs or binding within the grooves of the DNA helix, leading to genotoxic stress and apoptosis. ijsat.org
Future Research Directions and Emerging Opportunities in 3 Bromo 2 Trifluoromethoxy Pyridine Chemistry
Development of Sustainable and Green Chemical Synthesis Methods
The chemical industry's increasing focus on sustainability is steering research towards more environmentally benign synthetic protocols. For 3-Bromo-2-(trifluoromethoxy)pyridine, future efforts will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources.
One promising area is the adoption of multicomponent reactions (MCRs). researchgate.net MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, thereby reducing the number of synthetic and purification stages. researchgate.net The development of a one-pot synthesis for this compound or its derivatives, potentially using a reusable catalyst like montmorillonite (B579905) K-10, could significantly enhance its green credentials. doi.org Such methods have been successfully employed for other functionalized pyridines, demonstrating their feasibility. doi.org
Another key direction is the exploration of alternative energy sources to drive reactions. Microwave-assisted synthesis, for instance, has been shown to accelerate pyridine (B92270) synthesis, offering a greener alternative to conventional heating. beilstein-journals.org The application of mechanochemistry, such as ball-milling, presents another solvent-free or low-solvent approach that could drastically reduce reaction times and waste. rsc.org
The following table summarizes potential green synthesis strategies applicable to this compound:
| Green Synthesis Strategy | Potential Advantages | Relevant Research Area |
| Multicomponent Reactions (MCRs) | Reduced reaction steps, lower waste generation, increased atom economy. researchgate.net | Development of one-pot syntheses of functionalized pyridines. researchgate.net |
| Reusable Catalysts | Decreased catalyst waste, cost-effective for large-scale production. doi.org | Use of solid acids like montmorillonite K-10 in pyridine synthesis. doi.org |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, reduced energy consumption. beilstein-journals.org | Acceleration of pyridine and dihydropyridine (B1217469) synthesis. beilstein-journals.org |
| Mechanochemistry (Ball-Milling) | Solvent-free or reduced solvent conditions, shorter reaction times. rsc.org | One-pot, two-step synthesis of iron(II) photosensitizers containing pyridine. rsc.org |
Discovery of Novel Reactivity and Unprecedented Transformations
The reactivity of this compound is largely dictated by its two key functional groups. The bromine atom is a versatile handle for cross-coupling reactions, while the trifluoromethoxy group influences the electronic properties of the pyridine ring. researchgate.netpipzine-chem.com Future research will undoubtedly focus on uncovering new transformations that exploit this unique electronic and steric environment.
A significant area of exploration will be the direct C-H functionalization of the pyridine ring. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. nih.gov The development of regioselective C-H activation methods for the remaining positions on the pyridine ring of this compound would open up new avenues for creating diverse molecular architectures.
Furthermore, the interplay between the bromo and trifluoromethoxy groups could lead to unprecedented reactivity. For example, investigations into intramolecular cyclization reactions, triggered by the activation of the C-Br bond, could yield novel fused heterocyclic systems. The use of photoredox catalysis could also unlock new reaction pathways, such as radical-based transformations, that are not accessible through traditional thermal methods. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. acs.orgmdpi.com For the synthesis and derivatization of this compound, flow chemistry presents a significant opportunity to overcome challenges associated with hazardous reagents or exothermic reactions.
The integration of flow reactors with automated synthesis platforms, controlled by machine learning algorithms, is a particularly exciting prospect. rsc.org These systems can rapidly screen a wide range of reaction conditions to identify optimal parameters for yield and efficiency, accelerating the discovery of new derivatives of this compound. rsc.org The automated synthesis of a radiolabeled pyridine-based alkylating agent has already demonstrated the potential of this approach for producing complex pyridine derivatives with high efficiency. researchgate.netmdpi.com
The benefits of integrating flow chemistry and automation are highlighted in the table below:
| Technology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability. acs.orgmdpi.com | Safer handling of hazardous reagents and exothermic reactions in the synthesis and derivatization of the compound. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization. rsc.org | Accelerated discovery of new derivatives and optimization of reaction yields. |
| Machine Learning Optimization | Predictive modeling for reaction outcomes, efficient exploration of reaction space. rsc.org | Simultaneous optimization of multiple reaction objectives, such as yield and production rate. rsc.org |
Advancements in In Situ Analytical Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. In situ analytical techniques, which allow for the real-time monitoring of reactions, are invaluable tools in this endeavor. For reactions involving this compound, techniques such as in situ Infrared (IR) and Raman spectroscopy can provide detailed information about the formation of intermediates and the consumption of reactants. rsc.orgnih.govresearchgate.net
The application of in situ IR spectroscopy has been demonstrated in monitoring the formation of N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonates and the complexation of pyridine derivatives with metal ions. nih.govresearchgate.net Similarly, Raman spectroscopy has proven effective for the in situ monitoring of the mechanochemical synthesis of pyridine-containing complexes. rsc.org The use of these techniques in studying the reactions of this compound could reveal subtle mechanistic details and facilitate the development of more efficient and selective transformations. Online monitoring of Negishi reactions involving brominated aromatics has also been achieved, providing a template for studying cross-coupling reactions of this compound. acs.org
Expansion into New Application Domains Beyond Current Scope
While functionalized pyridines are well-established in medicinal and agrochemical research, the unique properties of this compound may open doors to new application domains. mdpi.comnih.gov The trifluoromethoxy group, with its high lipophilicity and metabolic stability, makes it an attractive moiety for the design of new bioactive molecules. chemrevlett.com
Beyond life sciences, the electronic properties imparted by the trifluoromethoxy group could be exploited in the field of materials science. For instance, pyridine derivatives are known to act as corrosion inhibitors, and the specific electronic nature of this compound could lead to the development of highly effective anti-corrosion agents. nih.goveurjchem.com Furthermore, the incorporation of this building block into organic light-emitting diode (OLED) materials or other functional organic materials could lead to novel properties and applications.
Synergistic Approaches Combining Computational and Experimental Methodologies
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the reactivity of molecules, and guide the design of new experiments. nih.goveurjchem.comdoi.org
For this compound, computational studies could be employed to:
Predict the regioselectivity of C-H functionalization reactions.
Elucidate the mechanism of novel transformations.
Understand the electronic and steric effects of the substituents on the pyridine ring. researchgate.net
Screen for potential applications, such as in corrosion inhibition, by calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurjchem.comx-mol.com
By combining the predictive power of computational chemistry with the empirical validation of experimental studies, researchers can more efficiently explore the chemical space of this compound and unlock its full potential.
Q & A
Q. Advanced
- GC-MS : Identifies volatile by-products (e.g., dibrominated species) .
- HPLC-PDA : Detects non-volatile impurities (e.g., pyridine N-oxides) using C18 columns and acetonitrile/water gradients .
- ²⁹F NMR : Monitors fluorine-containing side products (e.g., trifluoromethyl oxidation derivatives) .
What are the typical applications of this compound in medicinal chemistry?
Q. Basic
- Intermediate in drug discovery : Used to synthesize kinase inhibitors or antiviral agents via cross-coupling .
- Probe for target validation : Modulates enzymes (e.g., cytochrome P450) due to its electron-deficient aromatic system .
How can researchers analyze the metabolic stability of this compound in biological systems?
Q. Advanced
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
- Isotope labeling : Use ¹⁸O or deuterated analogs to track metabolic pathways .
- Computational modeling : Predict CYP450 interaction sites using molecular docking (e.g., AutoDock Vina) .
What computational methods predict the reactivity of this compound?
Q. Advanced
- DFT calculations : Optimize transition states for bromination or cross-coupling using Gaussian or ORCA .
- Hammett substituent constants : Quantify electronic effects of CF₃O and Br groups on reaction rates .
- Molecular dynamics (MD) : Simulate solvation effects in different solvents to guide synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
